molecular formula C11H17O4- B12621555 3-(Ethoxycarbonyl)oct-7-enoate CAS No. 917955-71-6

3-(Ethoxycarbonyl)oct-7-enoate

Cat. No.: B12621555
CAS No.: 917955-71-6
M. Wt: 213.25 g/mol
InChI Key: NKSPWQVVNHQYJM-UHFFFAOYSA-M
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Description

3-(Ethoxycarbonyl)oct-7-enoate is an organic compound with the molecular formula C11H18O3. It is an ester derivative of octenoic acid, characterized by the presence of an ethoxycarbonyl group attached to the third carbon of the octenoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)oct-7-enoate typically involves the esterification of octenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Octenoic Acid+EthanolH2SO4This compound+Water\text{Octenoic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Octenoic Acid+EthanolH2​SO4​​this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)oct-7-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the octenoate chain can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Epoxides: and from oxidation reactions.

    Alcohols: from reduction reactions.

    Amides: or from substitution reactions.

Scientific Research Applications

3-(Ethoxycarbonyl)oct-7-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)oct-7-enoate involves its reactivity towards nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to hydrolysis or substitution reactions. The double bond in the octenoate chain can participate in electrophilic addition reactions, forming various adducts. These reactions are facilitated by the electron-withdrawing nature of the ethoxycarbonyl group, which increases the electrophilicity of the double bond.

Comparison with Similar Compounds

Similar Compounds

    Ethyl oct-7-enoate: Similar structure but lacks the ethoxycarbonyl group.

    Methyl oct-7-enoate: Similar structure with a methyl ester instead of an ethyl ester.

    Oct-7-enoic acid: The parent acid of 3-(Ethoxycarbonyl)oct-7-enoate.

Uniqueness

This compound is unique due to the presence of both an ester and a double bond in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity can be fine-tuned by modifying the ester group or the double bond, providing a valuable tool for chemists in designing new molecules.

Properties

CAS No.

917955-71-6

Molecular Formula

C11H17O4-

Molecular Weight

213.25 g/mol

IUPAC Name

3-ethoxycarbonyloct-7-enoate

InChI

InChI=1S/C11H18O4/c1-3-5-6-7-9(8-10(12)13)11(14)15-4-2/h3,9H,1,4-8H2,2H3,(H,12,13)/p-1

InChI Key

NKSPWQVVNHQYJM-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(CCCC=C)CC(=O)[O-]

Origin of Product

United States

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